molecular formula C52H102O4 B034335 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate CAS No. 100258-45-5

2-Hexyldecyl 13-octadecanoyloxyoctadecanoate

Cat. No. B034335
M. Wt: 791.4 g/mol
InChI Key: YGERJSGCMKZWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexyldecyl 13-octadecanoyloxyoctadecanoate, also known as C18-2-HDO, is a synthetic compound that has gained attention in scientific research due to its potential biomedical applications. This compound belongs to the family of esters and is composed of two long-chain fatty acids and one alcohol molecule. In

Mechanism Of Action

The mechanism of action of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. It also scavenges free radicals and reduces oxidative stress, which can contribute to the development of various diseases.

Biochemical And Physiological Effects

2-Hexyldecyl 13-octadecanoyloxyoctadecanoate has been shown to have several biochemical and physiological effects in various studies. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as arthritis and colitis. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Moreover, it has been found to improve the skin's barrier function and hydration, which can help in the treatment of skin disorders such as atopic dermatitis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate in lab experiments is its low toxicity and high solubility in various solvents. It is also stable under different conditions, making it suitable for long-term storage. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale studies. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate. One of the areas of research is the development of novel drug delivery systems using this compound. It can also be studied for its use in the treatment of various inflammatory and oxidative stress-related diseases. Moreover, its potential as a cosmetic ingredient can be further explored to develop new skincare products. Additionally, more studies are needed to understand its mechanism of action and to elucidate its effects on different signaling pathways in the body.
Conclusion:
In conclusion, 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate is a synthetic compound that has shown potential biomedical applications. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for drug delivery systems and cosmetic products. While its mechanism of action is not fully understood, it has been shown to modulate various signaling pathways in the body. Further research is needed to fully explore its potential and to develop new applications for this compound.

Synthesis Methods

The synthesis of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate involves the reaction of two long-chain fatty acids, stearic acid, and 2-hexyldecanol in the presence of a catalyst. The reaction mixture is heated and stirred for several hours until the desired product is obtained. The purity of the product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

2-Hexyldecyl 13-octadecanoyloxyoctadecanoate has been extensively studied for its potential biomedical applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been evaluated for its use in drug delivery systems, as it can enhance the solubility and bioavailability of poorly soluble drugs. It has also been studied for its use in cosmetic products, as it can improve the skin's barrier function and reduce trans-epidermal water loss.

properties

CAS RN

100258-45-5

Product Name

2-Hexyldecyl 13-octadecanoyloxyoctadecanoate

Molecular Formula

C52H102O4

Molecular Weight

791.4 g/mol

IUPAC Name

2-hexyldecyl 13-octadecanoyloxyoctadecanoate

InChI

InChI=1S/C52H102O4/c1-5-9-13-16-18-19-20-21-22-23-24-27-31-35-41-47-52(54)56-50(44-36-12-8-4)45-39-33-29-26-25-28-30-34-40-46-51(53)55-48-49(42-37-15-11-7-3)43-38-32-17-14-10-6-2/h49-50H,5-48H2,1-4H3

InChI Key

YGERJSGCMKZWEK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.